molecular formula C13H25ClN2O4 B8056733 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride

Cat. No.: B8056733
M. Wt: 308.80 g/mol
InChI Key: NNPKWYFUVKCVAY-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride is a piperidine-based compound featuring a tert-butyl carbamate and an ethyl ester group at positions 1 and 3, respectively, along with a primary amine at position 2. Its molecular formula is C₁₄H₂₄ClNO₅ (molecular weight: 321.80), though some sources list alternative stereoisomers, such as the (3R,4R)-configuration (CAS 388108-34-7) . This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for developing kinase inhibitors or protease-targeting drugs. Its structural versatility allows for further functionalization, such as coupling with aromatic aldehydes or fluorinated groups .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-aminopiperidine-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKWYFUVKCVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification and Boc Protection

D-glutamic acid (20 g) reacts with SOCl2_2 in methanol to form dimethyl ester, followed by Boc protection using (Boc)2_2O in dioxane. Yield: 99% (purity 95%).

Step 2: Ester Reduction

Sodium borohydride reduces esters to diols in NaOH/EtOH at 80°C. Yield: 95%.

Step 3: Hydroxyl Activation

Methanesulfonyl chloride activates the diol, forming a bis-mesylate.

Step 4: Cyclization

Heating the mesylate in toluene induces cyclization to 3-Boc-aminopiperidine.

Step 5: Boc Deprotection

Treatment with SOCl2_2 in methanol cleaves the Boc group, yielding the hydrochloride salt. Final purity: 95%.

Piperidone Intermediate Synthesis via Oppenauer Oxidation

For scalable production, 1-Boc-3-piperidone is synthesized from 3-hydroxypyridine:

  • Reduction : Sodium borohydride converts 3-hydroxypyridine to 3-hydroxypiperidine (95% yield).

  • Boc Protection : Reaction with (Boc)2_2O in ethanol (94% yield).

  • Oxidation : Oppenauer oxidation with acetone/Al(O-i-Pr)3_3 gives 1-Boc-3-piperidone (80% yield after distillation).

Comparative Analysis of Methodologies

ParameterPd/C HydrogenolysisLiBH4_4 ReductionD-Glutamic Acid RouteOppenauer Oxidation
Yield 99%99.5%95%80%
Key Reagent H2_2/Pd-CLiBH4_4SOCl2_2Al(O-i-Pr)3_3
Temperature 40°CReflux30–80°C150°C
Scalability Pilot-scaleLab-scaleIndustrialIndustrial
Purity >98%>98%95%>98%

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.35 g/mol
  • IUPAC Name : rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate
  • Purity : Typically ≥97% .

Medicinal Chemistry

1-tert-butyl 3-ethyl 4-aminopiperidine derivatives have been explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders due to their structural similarity to known neuroactive compounds.

Antidepressant Activity

Studies have indicated that compounds similar to this piperidine derivative exhibit antidepressant-like effects in animal models. Researchers have focused on their mechanism of action involving serotonin and norepinephrine reuptake inhibition .

Analgesic Properties

Research has also shown that these compounds may possess analgesic properties, making them candidates for pain management therapies. Their efficacy is being evaluated in various preclinical models .

Case Studies

Study TitleYearFindings
"Evaluation of Antidepressant-Like Effects of Piperidine Derivatives"2020Demonstrated significant reduction in depressive-like behaviors in rodent models using derivatives similar to this compound.
"Synthesis and Biological Evaluation of Novel Aminopiperidine Analogues"2021Identified potential analgesic properties through in vivo testing, indicating a new pathway for pain relief medications.
"Neuropharmacological Profile of Piperidine-Based Compounds"2022Explored the interaction of these compounds with neurotransmitter systems, highlighting their role in modulating mood and pain responses.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Piperidine-Based Analogues

Compound Name CAS Number Molecular Formula Key Differences Applications
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate 148763-41-1 C₁₃H₂₃NO₄ Lacks the 4-amino group; stereochemistry differs Intermediate for chiral synthesis
Methyl N-Boc-piperidine-3-carboxylate 932035-01-3 C₁₂H₂₁NO₄ Methyl ester instead of ethyl; no 4-amino group Peptide coupling reactions
1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate N/A C₁₃H₂₀F₂NO₄ Difluoro substitution at C5; increased lipophilicity Fluorinated drug candidates

Analysis :

  • Fluorination : Difluoro derivatives exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Piperazine and Pyrrolidine Derivatives

Table 2: Heterocyclic Analogues

Compound Name CAS Number Molecular Formula Key Differences Applications
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride 1251903-83-9 C₁₁H₂₁ClN₂O₄ Piperazine ring (two nitrogens); methyl ester Antiviral/antibacterial intermediates
(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride 955138-54-2 C₁₂H₂₂ClN₂O₄ Five-membered pyrrolidine ring; reduced conformational flexibility Kinase inhibitor scaffolds

Analysis :

  • Ring Size : Piperazine derivatives (six-membered, two nitrogens) offer greater hydrogen-bonding versatility compared to piperidines. Pyrrolidine analogues (five-membered) exhibit restricted rotation, favoring specific bioactive conformations .
  • Amino Group Positioning: The 4-amino group in the target compound enhances nucleophilicity, enabling Schiff base formation or amide coupling .

Commercial Availability and Pricing

Table 3: Cost and Suppliers

Compound Name Supplier Price (per gram) Purity
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate TCI Chemical $35 >97%
(±)-trans 1-tert-Butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-yl)pyrrolidine-1,3-dicarboxylate Combi-Blocks $400 95%

The target compound’s price is estimated to align with pyrrolidine derivatives (~$35–$400/g), depending on synthesis complexity and demand .

Biological Activity

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride, with the CAS number 264229-35-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.35 g/mol
  • Purity : ≥97%
  • IUPAC Name : rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate

The biological activity of 1-tert-butyl 3-ethyl 4-aminopiperidine derivatives primarily revolves around their interactions with various biological targets, including enzymes and receptors. These compounds have been investigated for their potential as enzyme inhibitors, particularly in relation to proteolytic enzymes involved in disease processes such as atherosclerosis.

Inhibition of ADAMTS7

Recent studies have highlighted the role of this compound as a selective inhibitor of the enzyme ADAMTS7, which is implicated in cardiovascular diseases. In vitro assays demonstrated that derivatives of this compound can significantly inhibit ADAMTS7 activity, thereby reducing its proteolytic effects on substrates involved in vascular remodeling and atherosclerosis progression .

Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
ADAMTS7 InhibitionDemonstrated potent inhibition with IC50 values in the nanomolar range.
Antimicrobial ActivityShowed effectiveness against specific bacterial strains through cell wall synthesis inhibition.
Selective Enzyme InhibitionHighlighted selectivity for ADAMTS7 over other metzincins.

Case Studies

  • Cardiovascular Disease Models :
    In a study focusing on cardiovascular disease models, the administration of 1-tert-butyl 3-ethyl 4-aminopiperidine derivatives resulted in a significant reduction in plaque formation and inflammation markers compared to control groups. This suggests a protective role against atherosclerosis.
  • Antimicrobial Efficacy :
    Another study explored the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Q & A

Q. What are the critical considerations for synthesizing 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride in a multi-step reaction?

Methodological Answer:

  • Reaction Optimization : Use NaH in dimethylformamide (DMF) at 0°C for initial activation, followed by controlled warming to 20°C for 4 hours to achieve 89% yield in the first step. Subsequent steps require 3-chloroperbenzoic acid in dichloromethane (DCM) at 0°C for 2 hours to maintain regioselectivity .
  • Purification : Employ column chromatography with gradient elution (0–10% EtOAc/heptane) to isolate intermediates. Avoid aqueous workups for acid-sensitive intermediates to prevent hydrolysis .

Q. How should researchers address incomplete characterization of toxicological properties for this compound?

Methodological Answer:

  • Safety Protocols : Follow first-aid measures for accidental exposure: flush eyes with water for 15 minutes, wash skin with soap/water, and seek immediate medical consultation due to limited toxicological data .
  • Risk Mitigation : Conduct preliminary cytotoxicity assays (e.g., MTT tests) using in vitro models to establish baseline safety thresholds before scaling reactions .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Validation : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl and ethyl ester groups. Mass spectrometry (HRMS) is critical for verifying the molecular ion peak (expected m/z: ~397.25) .
  • Chromatographic Purity : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to ensure ≥97% purity, as commercial batches often vary in byproduct content .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this piperidine scaffold?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in esterification or amination steps. Software like Gaussian or ORCA can predict regioselectivity and energy barriers .
  • Reactor Design : Apply ICReDD’s reaction path search methods to simulate solvent effects (e.g., DMF vs. THF) and identify optimal catalytic conditions (e.g., Pd catalysts for cross-coupling) .

Q. What strategies resolve contradictions in yield data between reported synthetic protocols?

Methodological Answer:

  • Statistical DoE (Design of Experiments) : Use factorial design to test variables like temperature (0–100°C), solvent polarity (DMF vs. NMP), and catalyst loading. Analyze interactions using ANOVA to pinpoint critical factors .
  • Reproducibility Checks : Replicate literature procedures (e.g., U.S. Patent 3,725,388) with strict stoichiometric control. Discrepancies often arise from trace moisture or incomplete deprotection of tert-butyl groups .

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Catalyst Screening : Test immobilized enzymes (e.g., lipases) or metal-organic frameworks (MOFs) for esterification steps. These reduce reliance on harsh reagents like NaH and enable solvent recycling .
  • Life-Cycle Analysis (LCA) : Compare E-factors (kg waste/kg product) of traditional vs. catalytic methods. Prioritize steps with high atom economy (e.g., tert-butyl protection) to minimize waste .

Q. What experimental approaches validate the stability of the hydrochloride salt under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1 month. Monitor degradation via TLC or LC-MS. Hydrolysis of the ethyl ester is a common instability pathway .
  • Solid-State Characterization : Use X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

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